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Compound of Interest |

2,2-Dimethylhexan-3-amine
Compound Name:
hydrochloride
CAS No.: 1864063-57-9
Cat. No.: B2838721

Part 1: Executive Summary

2,2-Dimethylhexan-3-amine (CAS: 15196543) is a structural isomer of the sympathomimetic
amine 1,3-dimethylamylamine (DMAA).[1][2] Distinguished by a bulky tert-butyl group adjacent
to the amine-bearing carbon, this molecule exhibits unique steric properties that influence its
receptor binding affinity and metabolic stability.[1][2]

The molecule possesses a single chiral center at the C3 position.[1] Due to the high steric bulk
of the adjacent tert-butyl group (C2) compared to the n-propyl chain (C4-C6), the enantiomers
of this amine display significant divergence in biological activity and chemical reactivity.[1][2]
This guide provides a rigorous framework for the synthesis, resolution, and characterization of
the (R)- and (S)-enantiomers.[1][2]

Part 2: Molecular Architecture & Stereochemistry[1]

[2]
Structural Analysis

The core structure consists of a hexane chain with a gem-dimethyl substitution at C2 and an
amine group at C3.[1][2]

e IUPAC Name: 2,2-Dimethylhexan-3-amine[1][2][3]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2838721?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/98265
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://pubchem.ncbi.nlm.nih.gov/compound/98265
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://pubchem.ncbi.nlm.nih.gov/compound/98265
https://pubchem.ncbi.nlm.nih.gov/compound/98265
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://pubchem.ncbi.nlm.nih.gov/compound/98265
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://pubchem.ncbi.nlm.nih.gov/compound/98265
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://pubchem.ncbi.nlm.nih.gov/compound/98265
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Dimethylhexan-3-amine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2838721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Molecular Formula: C
H
N[2][3][4]

e Molecular Weight: 129.25 g/mol [1][2]

e Chiral Center: C3

Cahn-Ingold-Prelog (CIP) Assignment

To assign the absolute configuration (R/S), we prioritize the substituents attached to the C3
chiral center based on atomic number and connectivity.[1][2]

Priority 1:
(Nitrogen, Atomic #7)[1][2]
e Priority 2:
(tert-Butyl group). The C2 carbon is bonded to three carbons.[1][2]
e Priority 3:
(n-Propyl group). The C4 carbon is bonded to one carbon and two hydrogens.[1][2]
e Priority 4:
(Hydrogen).[1][2]
Configuration Logic:
e View: Orient the molecule with the lowest priority group (H) pointing away from the viewer.[2]
e (R)-Enantiomer: The sequence 1

2

3 follows a Clockwise direction.[1][2]
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e (S)-Enantiomer: The sequence 1

2

3 follows a Counter-Clockwise direction.[1][2]

Part 3: Synthesis & Resolution Strategies

Researchers have two primary pathways to access enantiopure 2,2-Dimethylhexan-3-amine:
Asymmetric Synthesis (Route A) and Optical Resolution (Route B).[1][2]

Route A: Asymmetric Reductive Amination (Catalytic)

This method utilizes the prochiral ketone precursor, 2,2-dimethylhexan-3-one (CAS 5405-79-8),
and a chiral catalyst to induce stereoselectivity.[1][2]

Precursor: 2,2-Dimethylhexan-3-one[1][2]
o Reagents: Ammonium acetate, Hydrogen (

)2
o Catalyst: Ru(OAc)
((R)-BINAP) or Ir-f-Binaphane[1][2]
e Mechanism: Dynamic Kinetic Resolution (DKR) is difficult here due to the lack of an

-proton on the tert-butyl side.[1][2] Therefore, direct asymmetric hydrogenation of the
corresponding imine is preferred.[2]

Route B: Classical Resolution via Diastereomeric Salts
(Recommended)

Due to the steric hindrance of the tert-butyl group, enzymatic resolution (lipases) often suffers
from slow kinetics.[2] Classical resolution using chiral acids is the most robust method for this
specific amine.[1][2]

Protocol 1: Resolution with L-(+)-Tartaric Acid
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» Salt Formation: Dissolve racemic 2,2-dimethylhexan-3-amine (1.0 eq) in hot ethanol. Add L-
(+)-Tartaric acid (0.5 eq) dissolved in hot ethanol.

o Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C
for 24 hours. The less soluble diastereomeric salt (typically the (S)-amine-L-tartrate complex)
will crystallize.[1][2]

« Filtration: Collect crystals via vacuum filtration.[1][2] Wash with cold ethanol.[1][2]

 Liberation: Suspend the salt in water and basify with 2M NaOH to pH > 12. Extract the free
amine with Dichloromethane (DCM).[2]

Recycling: The mother liquor is enriched with the (R)-enantiomer.[1][2]

Visualization: Resolution Workflow

The following diagram outlines the logical flow for resolving the racemate.
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Caption: Workflow for the classical resolution of 2,2-Dimethylhexan-3-amine using
diastereomeric crystallization.

Part 4: Analytical Characterization

Validating the enantiomeric excess (ee) is critical.[2] Standard C18 columns cannot separate
these enantiomers.[1][2]
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Chiral HPLC Method[2][5]

o Column: Daicel Chiralpak IA or AD-H (Amylose-based stationary phases are preferred for
hindered amines).[1][2]

» Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).[1][2]
e Flow Rate: 0.5 mL/min.

e Detection: UV at 210 nm (low absorption due to lack of chromophore) or Refractive Index
(RI) detector.[1][2]

» Note: The tert-butyl group provides significant steric discrimination, usually resulting in high
resolution factors (

) on amylose columns.[1][2]

Derivatization for GC Analysis (Mosher's Method)

If HPLC detection is difficult due to weak UV absorption, derivatization with Mosher's Acid
Chloride is the gold standard.[2]

e Reaction: Mix amine (10 mg) with (R)-(-)-
-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-CI) in Pyridine.

e Analysis: Analyze the resulting diastereomeric amides via GC-MS or

H-NMR.
e NMR Shift: The tert-butyl protons will show distinct chemical shifts for the (R,R) and (R,S)

diastereomers due to the anisotropic effect of the phenyl ring in the Mosher auxiliary.[2]

Part 5: Quantitative Data Summary

The following table summarizes the estimated and theoretical physical properties based on
structural analogs (e.g., 1,3-dimethylamylamine) and group contribution methods.
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Property Value | Description Note

CAS Number 15196543 Parent amine

Molecular Weight 129.25 g/mol

Boiling Point ~145 - 155 °C Estimated (760 mmHg)
Typical for hindered aliphatic

pKa ~10.5 yp. P
amines

- Soluble in Ethanol, DCM, Hydrophobic t-butyl group
Solubility ) )
Et20; Low in Water dominates
Density ~0.78 g/mL at 25°C
Appearance Colorless Liquid Amine odor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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